molecular formula C25H29KN4O7S2 B605636 ASP6432 CAS No. 1282549-08-9

ASP6432

Cat. No.: B605636
CAS No.: 1282549-08-9
M. Wt: 600.75
InChI Key: HJDUIXQAOQSISD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ASP-6432 is a small molecule drug that acts as an antagonist of the type 1 lysophosphatidic acid receptor (LPA1). It was initially developed by Astellas Pharma, Inc. for the treatment of urogenital diseases, particularly benign prostatic hyperplasia . The compound has shown potential in modulating urinary frequency and improving voiding dysfunction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ASP-6432 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving thiazole and benzamide derivatives .

Industrial Production Methods

Industrial production methods for ASP-6432 are not widely available. Typically, such compounds are produced in specialized facilities under strict quality control measures to ensure purity and consistency. The production process involves large-scale synthesis, purification, and formulation .

Chemical Reactions Analysis

Types of Reactions

ASP-6432 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving ASP-6432 include:

    Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ASP-6432. These derivatives can have different biological activities and properties .

Mechanism of Action

ASP-6432 exerts its effects by antagonizing the type 1 lysophosphatidic acid receptor (LPA1). This receptor is involved in various cellular processes, including cell proliferation, migration, and survival. By blocking the receptor, ASP-6432 inhibits the signaling pathways mediated by lysophosphatidic acid, leading to reduced cell proliferation and improved bladder function .

Properties

IUPAC Name

potassium;[2-[[(3,5-dimethoxy-4-methylbenzoyl)-(3-phenylpropyl)amino]methyl]-1,3-thiazole-4-carbonyl]-(ethylsulfamoyl)azanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O6S2.K/c1-5-27-38(33,34)29-25(31)21-17-37-24(28-21)16-30(13-9-12-19-10-7-6-8-11-19)26(32)20-14-22(35-3)18(2)23(15-20)36-4;/h6-8,10-11,14-15,17,27H,5,9,12-13,16H2,1-4H3,(H,29,31);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKYBXXHNGOTYDD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)[N-]C(=O)C1=CSC(=N1)CN(CCCC2=CC=CC=C2)C(=O)C3=CC(=C(C(=C3)OC)C)OC.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31KN4O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

598.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.